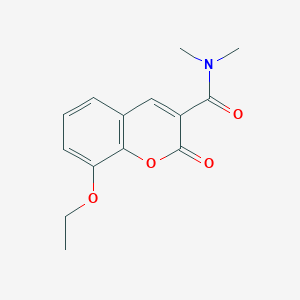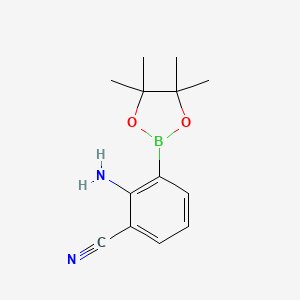
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide, also known as APPEB, is a chemical compound that has gained significant attention in the field of scientific research. APPEB is a sulfonamide derivative that is used in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide involves the inhibition of carbonic anhydrase IX activity. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. Carbonic anhydrase IX is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and metastasis. Inhibition of carbonic anhydrase IX activity by 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been shown to reduce tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which leads to a decrease in intracellular pH and a reduction in tumor growth and metastasis. 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has also been used as a fluorescent probe to study the binding of sulfonamide derivatives to carbonic anhydrase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in lab experiments include its well-established synthesis method, its ability to inhibit the activity of carbonic anhydrase IX, and its fluorescent properties. However, the limitations of using 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in lab experiments include its potential toxicity and the need for further studies to investigate its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the use of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in scientific research. One potential direction is the development of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide derivatives with improved potency and selectivity for carbonic anhydrase IX inhibition. Another potential direction is the investigation of the potential therapeutic applications of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in cancer treatment. Additionally, further studies are needed to investigate the potential toxicity of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide and its derivatives.
Métodos De Síntesis
The synthesis of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide involves the reaction of 4-aminobenzamide with 4-propionamidophenylsulfonyl chloride, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography. The synthesis method of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide is used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has also been used as a fluorescent probe to study the binding of sulfonamide derivatives to carbonic anhydrase enzymes.
Propiedades
IUPAC Name |
4-acetamido-N-[2-[[4-(propanoylamino)phenyl]sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-3-19(26)24-17-8-10-18(11-9-17)30(28,29)22-13-12-21-20(27)15-4-6-16(7-5-15)23-14(2)25/h4-11,22H,3,12-13H2,1-2H3,(H,21,27)(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQXSUNZMMQCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2677219.png)

![methyl 2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677223.png)
![7-(3-chloro-2-methylphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2677224.png)
![2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2677227.png)

![3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)

![3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2677231.png)
![5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677232.png)

